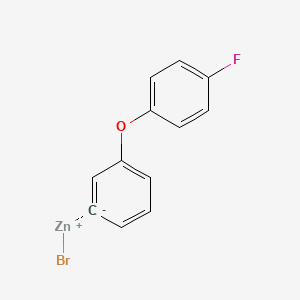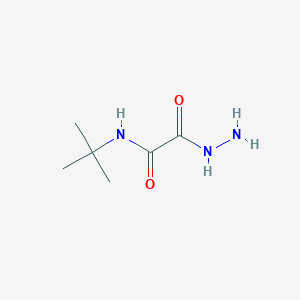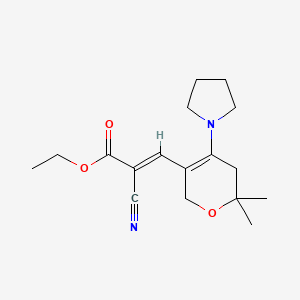
3-(4-Fluorophenyl)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-Fluorophenyl)phenylzinc bromide typically involves the reaction of 4-fluorobromobenzene with zinc in the presence of a catalyst. The reaction is carried out in an inert atmosphere, often under argon or nitrogen, to prevent oxidation. The solvent used is usually tetrahydrofuran (THF), which stabilizes the organozinc compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often packaged under an inert atmosphere to maintain its stability during storage and transportation.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluorophenyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Coupling reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and halides are common electrophiles that react with this compound.
Catalysts: Palladium or nickel catalysts are often used to facilitate coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
3-(4-Fluorophenyl)phenylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biological molecules, aiding in the development of new drugs and therapeutic agents.
Medicine: The compound is valuable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorophenyl)phenylzinc bromide involves its role as a nucleophile in chemical reactions. The organozinc compound donates electrons to electrophiles, forming new carbon-carbon bonds. The presence of the fluorine atom enhances the reactivity of the compound, making it a powerful reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenylzinc bromide: Similar in structure but lacks the additional phenyl group.
3,4-Difluorophenylzinc bromide: Contains an additional fluorine atom, altering its reactivity and applications.
Phenylzinc bromide: Lacks the fluorine atom, resulting in different reactivity and applications.
Uniqueness
3-(4-Fluorophenyl)phenylzinc bromide is unique due to the presence of both a fluorine atom and an additional phenyl group. This combination enhances its reactivity and makes it particularly useful in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C12H8BrFZn |
|---|---|
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-4-phenylbenzene |
InChI |
InChI=1S/C12H8F.BrH.Zn/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;;/h1-2,4-9H;1H;/q-1;;+2/p-1 |
Clé InChI |
REMGFRCOTMPGGD-UHFFFAOYSA-M |
SMILES canonique |
C1=C[C-]=CC(=C1)C2=CC=C(C=C2)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


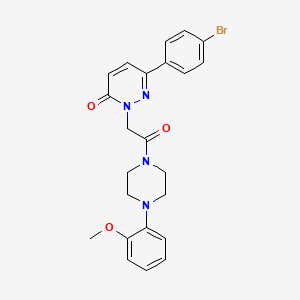
![2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol](/img/structure/B14884824.png)
![2-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)propan-1-ol](/img/structure/B14884835.png)
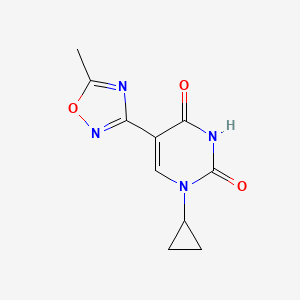




![methyl 4-[(1H-indol-1-ylacetyl)amino]benzoate](/img/structure/B14884881.png)
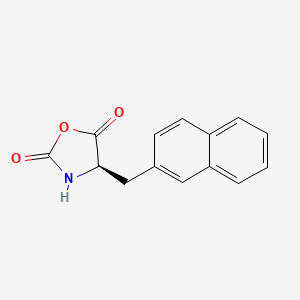
![Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium](/img/structure/B14884904.png)
